1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C24H22N2O6 and a molecular weight of 434.453 g/mol This compound is known for its unique structural features, which include methoxybenzoyl and dimethoxybenzoate groups attached to a naphthyl core
Preparation Methods
The synthesis of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of 2-methoxybenzoyl chloride: This is achieved by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Preparation of carbohydrazide intermediate: The 2-methoxybenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling with 2-naphthylamine: The carbohydrazide intermediate is coupled with 2-naphthylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Chemical Reactions Analysis
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or interfere with cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be compared with similar compounds such as:
4-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a phenyl group instead of a naphthyl group.
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound differs in the position of the methoxy group on the benzoyl moiety.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties .
Properties
CAS No. |
767310-56-5 |
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Molecular Formula |
C28H24N2O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H24N2O6/c1-33-23-11-7-6-10-21(23)27(31)30-29-17-22-20-9-5-4-8-18(20)12-14-24(22)36-28(32)19-13-15-25(34-2)26(16-19)35-3/h4-17H,1-3H3,(H,30,31)/b29-17+ |
InChI Key |
WXTKEHHEFKQWBH-STBIYBPSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4OC)OC |
Origin of Product |
United States |
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